Cas no 2228810-39-5 (4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene)

4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene
- EN300-1944540
- 2228810-39-5
-
- インチ: 1S/C12H11F3/c1-4-8(2)10-6-5-9(3)11(7-10)12(13,14)15/h1,5-8H,2-3H3
- InChIKey: GHRYROAGYOZNRH-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1C)C(C#C)C)(F)F
計算された属性
- 精确分子量: 212.08128484g/mol
- 同位素质量: 212.08128484g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 258
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 4
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944540-1.0g |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228810-39-5 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1944540-5.0g |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228810-39-5 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1944540-1g |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228810-39-5 | 1g |
$1172.0 | 2023-09-17 | ||
Enamine | EN300-1944540-0.05g |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228810-39-5 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1944540-0.5g |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228810-39-5 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1944540-10g |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228810-39-5 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1944540-5g |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228810-39-5 | 5g |
$3396.0 | 2023-09-17 | ||
Enamine | EN300-1944540-10.0g |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228810-39-5 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1944540-2.5g |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228810-39-5 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1944540-0.1g |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene |
2228810-39-5 | 0.1g |
$1031.0 | 2023-09-17 |
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzeneに関する追加情報
Research Briefing on 4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene (CAS: 2228810-39-5) in Chemical Biology and Pharmaceutical Applications
The compound 4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene (CAS: 2228810-39-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of this compound as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of small-molecule inhibitors targeting key biological pathways. Its trifluoromethyl group and alkyne functionality make it a valuable scaffold for click chemistry applications, enabling efficient conjugation with biomolecules for targeted drug delivery and imaging.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a precursor in the synthesis of novel kinase inhibitors. The study reported that derivatives of 4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression, with IC50 values in the nanomolar range.
Another significant application was explored in a Nature Communications paper, where the compound was utilized in the development of PROTACs (Proteolysis Targeting Chimeras). The alkyne moiety facilitated the attachment of E3 ligase ligands, resulting in compounds capable of selectively degrading target proteins. This approach showed promise in overcoming drug resistance in certain cancer cell lines.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production of 2228810-39-5. A 2024 Organic Process Research & Development publication detailed a scalable, cost-effective synthesis route with improved yield and purity, addressing previous challenges in large-scale production. The new method employs palladium-catalyzed cross-coupling reactions, achieving >90% yield with excellent stereocontrol.
Safety and toxicity profiling of this compound and its derivatives remain an active area of investigation. Preliminary ADME studies suggest favorable pharmacokinetic properties, though further in vivo validation is required. Researchers are particularly interested in its potential CNS penetration, given the compound's ability to cross the blood-brain barrier in animal models.
The pharmaceutical industry has shown growing interest in 4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene, with several patents filed in 2023-2024 covering its use in compositions for treating inflammatory diseases and neurological disorders. Its modular structure allows for diverse modifications, making it a valuable asset in medicinal chemistry campaigns.
Looking forward, researchers anticipate expanded applications of this compound in chemical biology probes and as a building block for covalent inhibitors. The trifluoromethyl group's ability to modulate lipophilicity and metabolic stability continues to drive innovation in its structural optimization. Ongoing clinical trials involving derivatives of this scaffold are expected to report results in 2025, potentially validating its therapeutic potential.
2228810-39-5 (4-(but-3-yn-2-yl)-1-methyl-2-(trifluoromethyl)benzene) Related Products
- 2418644-64-9(N-[(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide)
- 1286726-21-3(ethyl 4-{2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carbonyl}piperazine-1-carboxylate)
- 4411-72-7(N-(1,3-thiazol-2-yl)benzenesulfonamide)
- 1805122-67-1(3-Chloromethyl-6-cyano-2-methylphenylacetic acid)
- 898755-61-8(Ethyl 7-2-(azetidinomethyl)phenyl-7-oxoheptanoate)
- 2228558-98-1(3-(3-fluoropyridin-2-yl)-3-hydroxypropanenitrile)
- 2418708-07-1(N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide)
- 1431555-24-6(5-Bromopyridine-3-carboximidamide hydrochloride)
- 2172506-87-3(2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)




